

(R)-1-(3,5-difluorophenyl)ethanol synonyms and commercial identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-(3,5-difluorophenyl)ethanol

Cat. No.: B2439065

[Get Quote](#)

An In-Depth Technical Guide to **(R)-1-(3,5-difluorophenyl)ethanol**: A Key Chiral Building Block for Pharmaceutical Synthesis

Introduction

(R)-1-(3,5-difluorophenyl)ethanol is a chiral alcohol of significant interest to the pharmaceutical and fine chemical industries. As a precisely configured stereoisomer, it serves as a valuable chiral building block for the asymmetric synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). The presence of the difluorophenyl moiety imparts unique electronic properties and can enhance metabolic stability or binding affinity in target drug molecules. This guide provides a comprehensive overview of its chemical identity, commercial availability, synthetic routes, and applications, tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

The fundamental step in utilizing any chemical building block is a precise understanding of its identity. The structural and naming conventions for **(R)-1-(3,5-difluorophenyl)ethanol** are detailed below.

Caption: Chemical structure of **(R)-1-(3,5-difluorophenyl)ethanol**.

Table 1: Chemical Identifiers for 1-(3,5-difluorophenyl)ethanol

Identifier	Value	Source
IUPAC Name	(1R)-1-(3,5-difluorophenyl)ethanol	PubChem[1]
Molecular Formula	C ₈ H ₈ F ₂ O	Finetech[2], Synquest[3]
Molecular Weight	158.15 g/mol	ChemicalBook[4]
CAS Number	872181-59-4, 467223-90-1 (Associated with racemate or unspecified stereochemistry)	Synquest[3], ChemicalBook[4]
InChI	InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3	Finetech[2]
InChIKey	UEGDJZYKJPZJAA-UHFFFAOYSA-N	Finetech[2]
Canonical SMILES	CC(C1=CC(=CC(=C1)F)F)O	PubChem
(R)-Isomer SMILES	C--INVALID-LINK--O	PubChem

Note: While specific CAS numbers for the (R)-enantiomer are not consistently reported across major databases, the numbers provided are commonly used for the racemic mixture.

Synonyms

The compound is known by several alternative names in commercial and scientific literature, including:

- 3,5-Difluorophenylmethylcarbinol[3]
- (3,5-Difluorophenyl)methylcarbinol[3]
- 1-(3,5-Difluorophenyl)ethan-1-ol[3]
- 3,5-Difluoro-alpha-methylbenzyl alcohol[3]
- Benzeneethanol, 3,5-difluoro-[5]

Physicochemical Properties

Understanding the physical properties of a reagent is critical for its effective use in experimental design, particularly for reaction setup and purification.

Table 2: Predicted Physicochemical Properties

Property	Value	Source
Appearance	Colorless to light yellow liquid	ChemicalBook[4]
Boiling Point	195.6 ± 25.0 °C	ChemicalBook[4]
Density	1.233 ± 0.06 g/cm ³	ChemicalBook[4]
pKa	14.63 ± 0.10	ChemicalBook[4]

Commercial Availability

1-(3,5-difluorophenyl)ethanol is available from various chemical suppliers, typically as a racemic mixture, although enantiomerically pure forms can often be sourced or custom synthesized. Researchers should verify the stereochemical purity with the supplier before procurement.

Table 3: Selected Commercial Suppliers and Product Identifiers

Supplier	Product Identifier	Compound Form
SynQuest Laboratories, Inc.	2602-3-35	1-(3,5-Difluorophenyl)ethanol[3]
Finetech Industry Limited	FT-0676815	1-(3,5-Difluorophenyl)ethanol[2]
ChemScene	CS-0199431	2-(3,5-Difluorophenyl)ethanol[5]
American Custom Chemicals Corp.	HCH0015024	1-(3,5-DIFLUOROPHENYL)ETHANOL[4]

Role and Application in Pharmaceutical Development

The primary value of **(R)-1-(3,5-difluorophenyl)ethanol** lies in its application as a chiral intermediate. In drug development, the three-dimensional arrangement of atoms is paramount, as biological systems (enzymes, receptors) are themselves chiral.^[6] Often, only one enantiomer (the eutomer) of a drug is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or cause undesirable side effects.^[6]

The synthesis of single-enantiomer drugs is therefore a critical objective in modern pharmaceutical chemistry.^{[7][8]} Chiral alcohols like **(R)-1-(3,5-difluorophenyl)ethanol** are foundational starting materials for achieving this.

A prominent example of a drug class where similar chiral alcohols are crucial is the neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant. The synthesis of Aprepitant relies on the key chiral intermediate (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a structurally analogous compound.^{[9][10]} This highlights the established role of such R-configured phenyl ethanol derivatives in constructing the core stereochemistry of complex APIs.

Synthetic Methodologies

The most efficient and widely adopted method for producing enantiomerically pure **(R)-1-(3,5-difluorophenyl)ethanol** is the asymmetric reduction of its corresponding prochiral ketone, 3',5'-difluoroacetophenone. This transformation can be achieved through both chemical catalysis and biocatalysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the asymmetric synthesis of **(R)-1-(3,5-difluorophenyl)ethanol**.

Exemplary Protocol: Biocatalytic Asymmetric Reduction

Biocatalysis, using enzymes like ketoreductases (KREDs), is a preferred green chemistry approach due to its high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to many metal-based catalysts.

Objective: To synthesize **(R)-1-(3,5-difluorophenyl)ethanol** with high enantiomeric excess (>99% ee) from 3',5'-difluoroacetophenone using a whole-cell biocatalyst expressing a suitable ketoreductase.

Methodology:

- Biocatalyst Preparation:
 - Cultivate a recombinant *E. coli* strain engineered to overexpress a ketoreductase known to exhibit (R)-selectivity on aryl ketones. Grow the cells in a suitable fermentation medium until reaching the late logarithmic phase.

- Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0) to prepare a whole-cell catalyst suspension.
- Asymmetric Reduction Reaction:
 - In a temperature-controlled reaction vessel, prepare a biphasic system to overcome the low aqueous solubility of the substrate. This system typically consists of an aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.0) and a water-immiscible organic co-solvent.
 - Add a co-substrate for cofactor regeneration, which is essential for the enzyme's activity. Isopropanol is a common and cost-effective choice, which is oxidized to acetone by the enzyme to regenerate the NADPH cofactor.[\[11\]](#)
 - Add the prepared whole-cell biocatalyst to the reaction medium.
 - Introduce the substrate, 3',5'-difluoroacetophenone, to the reaction mixture.
 - Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation to ensure adequate mixing.
- Reaction Monitoring and Work-up:
 - Monitor the reaction progress by periodically taking samples and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and the enantiomeric excess of the product.
 - Once the reaction reaches completion (typically >99% conversion), terminate the reaction by separating the cells via centrifugation.
 - Extract the aqueous phase with an organic solvent like ethyl acetate.
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(R)-1-(3,5-difluorophenyl)ethanol**.
- Purification:
 - If necessary, purify the crude product by silica gel column chromatography to obtain the final product with high chemical purity.

Safety and Handling

(R)-1-(3,5-difluorophenyl)ethanol is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

- Hazard Statements (GHS):
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Precautionary Measures:
 - Wear protective gloves, protective clothing, and eye/face protection.[4]
 - Use only in a well-ventilated area. Avoid breathing fumes or vapors.[3]
 - Wash skin thoroughly after handling.[3]

Conclusion

(R)-1-(3,5-difluorophenyl)ethanol stands as a specialized and highly valuable chiral building block for modern pharmaceutical synthesis. Its defined stereochemistry and the presence of the difluorophenyl group make it an attractive starting point for creating novel drug candidates with potentially enhanced pharmacological profiles. A thorough understanding of its chemical properties, commercial sourcing, and efficient synthetic routes—particularly through green biocatalytic methods—is essential for researchers and scientists aiming to leverage this compound in the discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R)-1-(3,5-difluoro-2-iodophenyl)ethanol | C8H7F2IO | CID 89807952 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 127852-28-2 - TRC - (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | LGC Standards [lgcstandards.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 1-(3,5-DIFLUOROPHENYL)ETHANOL price, buy 1-(3,5-DIFLUOROPHENYL)ETHANOL - chemicalbook [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. bocsci.com [bocsci.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbino.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-1-(3,5-difluorophenyl)ethanol synonyms and commercial identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2439065#r-1-3-5-difluorophenyl-ethanol-synonyms-and-commercial-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com